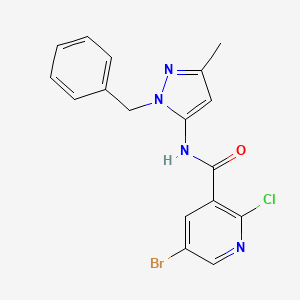
N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-5-bromo-2-chloropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-5-bromo-2-chloropyridine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrazole-based compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-5-bromo-2-chloropyridine-3-carboxamide is not fully understood. However, it has been proposed that the compound may exert its biological activities through the inhibition of various enzymes, including protein kinases and phosphodiesterases. It has also been suggested that the compound may interact with DNA and RNA, leading to its potential anticancer and antiviral activities.
Biochemical and Physiological Effects:
N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-5-bromo-2-chloropyridine-3-carboxamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its potential as an anticancer agent, with the compound inducing apoptosis and inhibiting cell proliferation in cancer cells. It has also been shown to have antiviral activity against several viruses, including HIV-1 and HCV. Additionally, the compound has been shown to have anti-inflammatory activity and to inhibit the activity of various enzymes, including protein kinases and phosphodiesterases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-5-bromo-2-chloropyridine-3-carboxamide is its potential as a versatile tool compound for studying various biological processes. Its ability to inhibit enzymes and interact with DNA and RNA make it a valuable tool for studying cellular signaling pathways, gene expression, and other biological processes. However, one of the limitations of the compound is its potential toxicity and off-target effects, which may limit its use in vivo.
Zukünftige Richtungen
There are several potential future directions for the study of N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-5-bromo-2-chloropyridine-3-carboxamide. One potential direction is the development of more potent and selective analogs of the compound, which may have improved efficacy and reduced toxicity. Another potential direction is the evaluation of the compound's potential as a diagnostic or therapeutic agent for various diseases, including cancer and viral infections. Additionally, the compound may have potential applications in the development of new imaging probes and biosensors for studying cellular processes.
Synthesemethoden
The synthesis of N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-5-bromo-2-chloropyridine-3-carboxamide has been achieved using several methods. One of the most commonly used methods involves the reaction of 5-bromo-2-chloropyridine-3-carboxylic acid with 1-benzyl-3-methyl-1H-pyrazol-5-amine in the presence of a coupling agent such as EDCI (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting intermediate is then treated with acetic anhydride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-5-bromo-2-chloropyridine-3-carboxamide has been extensively studied for its potential applications in various fields. One of its major applications is in the field of medicinal chemistry, where it has been evaluated for its anticancer, antiviral, and anti-inflammatory activities. It has also been studied for its potential as an enzyme inhibitor and as a fluorescent probe for imaging applications.
Eigenschaften
IUPAC Name |
N-(2-benzyl-5-methylpyrazol-3-yl)-5-bromo-2-chloropyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN4O/c1-11-7-15(23(22-11)10-12-5-3-2-4-6-12)21-17(24)14-8-13(18)9-20-16(14)19/h2-9H,10H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBKQLBFOHCGNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(N=CC(=C2)Br)Cl)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-5-bromo-2-chloropyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(2-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2371345.png)
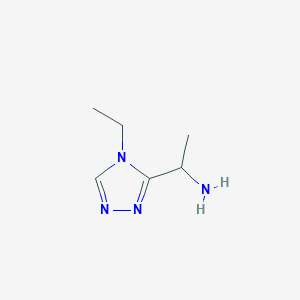
![Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride](/img/structure/B2371347.png)
![2-[(3S)-oxolan-3-yl]oxyacetic acid](/img/structure/B2371349.png)

![3-[(E)-2-(2-Ethoxy-phenyl)-vinyl]-1H-quinoxalin-2-one](/img/structure/B2371352.png)
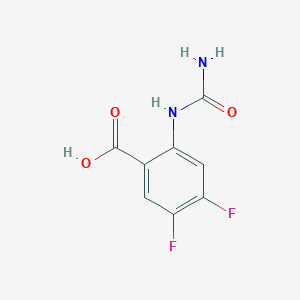
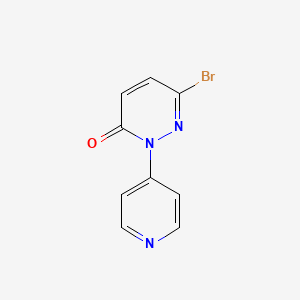
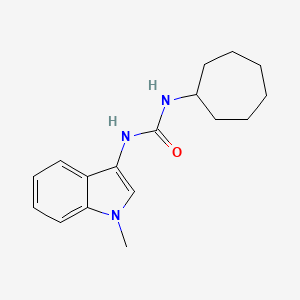
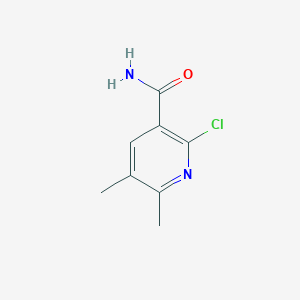
![Methyl 6-({[3-(4-chlorophenyl)-5-isoxazolyl]methyl}amino)-5-cyano-2-methylnicotinate](/img/structure/B2371360.png)
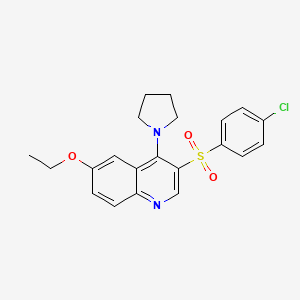
![2-chloro-N-[2-(cyclohexen-1-yl)ethyl]propanamide](/img/structure/B2371363.png)
![2-[4-(3-Methylphenyl)piperazin-1-yl]ethanamine](/img/structure/B2371364.png)